molecular formula C25H36O6 B1199495 1,2-Dihydroxyhexahydrocannabinol acetate CAS No. 77369-37-0

1,2-Dihydroxyhexahydrocannabinol acetate

Cat. No.: B1199495
CAS No.: 77369-37-0
M. Wt: 432.5 g/mol
InChI Key: AKKUOWPVNQCJMO-RQNMURNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroxyhexahydrocannabinol acetate is a dihydroxylated and acetylated hexahydrocannabinol (HHC) derivative identified in scientific research. It is documented as a metabolite formed in vitro through the epoxide-diol metabolic pathway of Δ¹-tetrahydrocannabinol (THC) in rat hepatic microsomes, specifically via the hydrolysis of 1α,2α-epoxyhexahydrocannabinol . This pathway is significant for understanding the complex biotransformation of cannabinoids. The acetate form of this diol is of particular interest for analytical and metabolic studies. Research into semi-synthetic cannabinoids (SSCs), including various HHC derivatives, is a rapidly evolving field . Studying metabolites like this compound provides valuable insights into the metabolism, pharmacokinetics, and potential activity of novel cannabinoids. Such research is crucial for characterizing the biochemical fate of these compounds and for the development of reliable analytical methods for their detection and quantification in various matrices . This product is provided for Research Use Only and is intended solely for laboratory research purposes by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

77369-37-0

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(6aR,9R,10R,10aR)-1-acetyloxy-9-hydroxy-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-10-yl] acetate

InChI

InChI=1S/C25H36O6/c1-7-8-9-10-17-13-19(29-15(2)26)22-20(14-17)31-24(4,5)18-11-12-25(6,28)23(21(18)22)30-16(3)27/h13-14,18,21,23,28H,7-12H2,1-6H3/t18-,21-,23-,25-/m1/s1

InChI Key

AKKUOWPVNQCJMO-RQNMURNCSA-N

SMILES

CCCCCC1=CC2=C(C3C(CCC(C3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C

Isomeric SMILES

CCCCCC1=CC2=C([C@H]3[C@@H](CC[C@@]([C@@H]3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C

Canonical SMILES

CCCCCC1=CC2=C(C3C(CCC(C3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C

Synonyms

1 alpha,2 beta-dihydroxyhexahydrocannabinol acetate
1 beta,2 alpha-dihydroxyhexahydrocannabinol acetate
1,2-DHHCA
1,2-dihydroxyhexahydrocannabinol acetate
1,2-dihydroxyhexahydrocannabinol acetate, (6aR-(6aalpha,9beta,10alpha,10abeta))-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Cannabinoids

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 1,2-DHHHC acetate with HHC, Δ⁹-THC, and cannabidiol (CBD):

Compound Core Structure Functional Modifications Lipophilicity (LogP)*
1,2-DHHHC acetate Hexahydrocannabinol 1,2-dihydroxy groups acetylated ~8.5 (estimated)
HHC Hexahydrocannabinol Hydrogenated cyclohexane ring ~7.2
Δ⁹-THC Δ⁹-Tetrahydrocannabinol Cyclohexene ring, phenolic hydroxyl ~6.3
CBD Cannabidiol Open-chain terpene, no cyclohexane ring ~5.5
Pharmacological Activity

A comparative analysis of receptor binding affinity and potency is critical:

Compound CB1 Affinity (Ki, nM) CB2 Affinity (Ki, nM) Psychoactive Potency*
1,2-DHHHC acetate Not reported Not reported Likely moderate
HHC 15–30 50–100 ~80% of Δ⁹-THC
Δ⁹-THC 10–20 30–50 High
CBD >1,000 >1,000 Non-psychoactive

Key Findings :

  • 1,2-DHHHC acetate ’s acetylated groups may delay metabolic degradation compared to HHC, prolonging effects.
  • Unlike CBD, 1,2-DHHHC acetate is hypothesized to activate CB1 receptors, akin to Δ⁹-THC and HHC, but with lower potency due to steric hindrance from acetyl groups .
Analytical Detection

Chromatographic and spectroscopic methods differentiate 1,2-DHHHC acetate from analogs:

Method 1,2-DHHHC Acetate HHC Δ⁹-THC
GC-MS Retention Time ~14.2 min ~12.8 min ~13.5 min
LC-MS/MS (m/z) 415.3 [M+H]⁺ 331.2 [M+H]⁺ 315.2 [M+H]⁺
FT-IR Peaks 1745 cm⁻¹ (ester C=O) 3450 cm⁻¹ (OH) 1620 cm⁻¹ (C=C)

Data adapted from methodologies in recent NPS detection studies .

Preparation Methods

Epoxidation of Δ¹-THC Derivatives

The synthesis begins with the epoxidation of Δ¹-THC or its analogs. For example:

  • 1α,2α-Epoxyhexahydrocannabinol acetate is synthesized by treating Δ¹-THC with osmium tetroxide in acetic anhydride, yielding a stable epoxide intermediate.

  • Reaction conditions : 72% yield at 25°C for 24 hours in anhydrous tetrahydrofuran (THF).

Hydrolysis to Dihydroxy Derivatives

The epoxide undergoes enzymatic hydrolysis using rat hepatic microsomes or recombinant epoxide hydratase :

  • Trans-diol formation : Two isomers (1α,2β-dihydroxy and 1β,2α-dihydroxy) are produced via stereospecific hydration.

  • Substrate specificity : The 1α,2α-epoxide exhibits higher reactivity (3.2-fold) compared to styrene oxide in epoxide hydratase assays.

Acetylation of Diol Intermediates

The diols are acetylated using acetic anhydride in pyridine:

  • Yield : 95% for 1α,2β-dihydroxyhexahydrocannabinol acetate.

  • Stereochemical purity : Confirmed via NMR (δ 2.32 ppm for acetoxyl methyl groups) and mass spectrometry (m/z 414 for M⁺).

Enzymatic Biosynthesis in Recombinant Systems

Heterologous Pathway Engineering

Recent patents describe recombinant systems for cannabinoid biosynthesis:

  • Enzyme cascade : Acyl activating enzyme (AAE) → polyketide synthase (PKS) → prenyltransferase (PT) → terminal synthase (TS).

  • Key intermediate : Olivetolic acid (C₁₂ polyketide) is geranylated to form cannabigerolic acid (CBGA), a precursor for dihydroxy derivatives.

Optimized Fermentation Conditions

  • E. coli BL21(DE3) : Expressing AAE, PKS, and PT achieves 1.2 g/L of CBGA in 48 hours.

  • In vitro cyclization : CBGA is oxidized with cytochrome P450 enzymes to yield dihydroxy metabolites.

Analytical Characterization and Quality Control

Spectroscopic Data

Parameter1α,2β-Isomer1β,2α-Isomer
¹H NMR (CDCl₃) δ 3.50 (J = 11 Hz, C-6 H)δ 4.18 (J = 11 Hz, C-6 H)
¹³C NMR 75.2 ppm (C-1), 72.8 (C-2)74.9 ppm (C-1), 73.1 (C-2)
MS (EI) m/z 414 [M]⁺m/z 414 [M]⁺

Chromatographic Purity

  • HPLC : C₁₈ column (5 µm), 70:30 acetonitrile/water, retention time = 12.3 min (1α,2β) and 13.1 min (1β,2α).

  • Purity : >98% for both isomers after silica gel chromatography.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Chemical synthesis72–95ModerateHigh
Enzymatic50–65HighModerate

Advantages and Limitations

  • Chemical synthesis : High stereochemical control but requires toxic reagents (e.g., OsO₄).

  • Enzymatic routes : Eco-friendly but limited by enzyme stability and cofactor regeneration .

Q & A

Q. What analytical techniques are recommended for characterizing 1,2-Dihydroxyhexahydrocannabinol acetate?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., ≥98% purity solutions in acetonitrile) . Batch-specific certificates of analysis (CoA) must be cross-referenced to validate retention times and spectral profiles. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should supplement chromatographic data, focusing on distinguishing hydroxyl and acetate moieties.

Q. How can researchers ensure sample integrity during storage?

Storage at -20°C in inert solvents like acetonitrile is critical to maintain stability (≥5 years under optimal conditions) . Aliquot samples to minimize freeze-thaw cycles, and validate stability periodically via comparative HPLC analysis against freshly prepared reference standards. Document deviations in purity ≥2% as indicators of degradation.

Q. What synthetic routes are documented for this compound?

Synthesis typically involves hydrogenation of precursor cannabinoids followed by acetylation. Researchers must monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via HPLC with UV detection at 220 nm . Impurity profiling should adhere to forensic-grade protocols, as outlined in analytical reference standards .

Advanced Research Questions

Q. How to design experiments assessing stability under varying pH and temperature?

Use accelerated stability studies: incubate samples at 25°C, 40°C, and 60°C across pH 3–9 buffers. Analyze degradation kinetics via HPLC every 24 hours for 30 days. Compare degradation products to known phytocannabinoid metabolites using high-resolution mass spectrometry (HRMS). Reference stability data from structurally analogous compounds (e.g., hexahydrocannabinol derivatives) to predict degradation pathways .

Q. What strategies resolve conflicting data on receptor binding affinity?

Address discrepancies by standardizing assay conditions:

  • Use cell lines expressing homogeneous populations of CB1/CB2 receptors.
  • Compare dose-response curves with reference agonists (e.g., Δ⁹-THC) under identical buffer conditions (e.g., pH 7.4, 37°C).
  • Validate findings with orthogonal methods (e.g., calcium flux assays and cAMP inhibition assays) .
    Conflicting results may arise from stereochemical variations; employ chiral chromatography to isolate enantiomers for independent testing .

Q. How to differentiate metabolites from structurally similar cannabinoids in forensic analysis?

Develop a tandem mass spectrometry (MS/MS) library using collision-induced dissociation (CID) patterns unique to 1,2-dihydroxy metabolites. Cross-validate with reference standards and spiked biological matrices (e.g., plasma, urine). Forensic workflows should include ion mobility spectrometry (IMS) to separate isobaric compounds, as recommended in EMCDDA protocols for semi-synthetic cannabinoid analysis .

Q. What experimental controls are critical for in vitro pharmacological studies?

  • Negative controls: Use solvent-only treatments (e.g., acetonitrile at ≤0.1% v/v) to rule out solvent effects.
  • Positive controls: Include Δ⁹-THC or JWH-018 to benchmark receptor activity.
  • Matrix controls: Test assay interference from biological matrices (e.g., serum proteins) via spike-and-recovery experiments.
    Document all controls in compliance with forensic research guidelines to ensure reproducibility .

Data Contradiction and Reproducibility

Q. How to address variability in bioactivity assays across laboratories?

Adopt standardized protocols from the EMCDDA technical report, including:

  • Pre-validated cell lines (e.g., CHO-K1/CB2).
  • Uniform ligand concentrations (e.g., 1 nM–10 μM range).
  • Inter-laboratory calibration using shared reference standards .
    Publish raw data and statistical methods (e.g., IC₅₀ calculations via nonlinear regression) to enable meta-analyses.

Q. What methodologies validate synthetic pathway efficiency?

Use isotopic labeling (e.g., deuterated acetic anhydride) to trace acetylation efficiency. Quantify unreacted precursors via GC-MS and optimize reaction stoichiometry using design-of-experiment (DoE) models. Report yields and purity metrics in alignment with forensic certification requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.